BE“GHE Validation & Comparative

Check Availability & Pricing

Technical Guide: GC-MS Fragmentation Pattern
of Ethyl N-isopropylanthranilate

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Ethyl 2-[(propan-2-
Compound Name:
yllamino]benzoate

CAS No.: 851279-18-0

Cat. No.: B1461437

. J

Executive Summary

This guide provides a structural elucidation and performance comparison for Ethyl N-
isopropylanthranilate (CAS: 54813-77-3), a secondary amine anthranilate derivative. Unlike
simple primary anthranilates (e.g., Ethyl Anthranilate) used in flavor and fragrance profiling, the
N-isopropyl variant exhibits unique mass spectral behavior due to steric hindrance and specific
ortho-effects.

This document details the fragmentation mechanics, specifically the competition between

-cleavage of the N-alkyl group and the McLafferty-like ortho-rearrangement involving the ester
moiety. It serves as a reference for researchers distinguishing this compound from homologous
impurities in pharmaceutical synthesis or essential oil analysis.

Part 1: Chemical Context & Structural Basis

To interpret the mass spectrum accurately, we must first establish the structural environment
that dictates fragmentation.
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Feature Specification

Compound Name Ethyl 2-(isopropylamino)benzoate

ngcontent-ng-c1352109670="" _nghost-ng-

Formula €1270319359="" class="inline ng-star-inserted">

Molecular Weight 207.27 g/mol

1.[1][2][3][4] Ethyl Ester: Susceptible to loss of
ethoxy (

) and ethanol (
Key Functional Groups
).2. N-Isopropyl Amine: Susceptible to

-cleavage (loss of methyl).3. Ortho-Positioning:

Enables intramolecular hydrogen transfer.

The "Ortho-Effect" Pre-requisite

In anthranilates, the proximity of the amine hydrogen and the ester carbonyl oxygen facilitates
a characteristic six-membered transition state. This "ortho-effect" often dominates the
spectrum, suppressing the molecular ion intensity in favor of rearrangement ions.

Part 2: Experimental Protocol (Self-Validating
System)

This protocol ensures reproducible ionization and separation. The use of a non-polar column is
recommended to prevent peak tailing associated with the secondary amine.

Gas Chromatography Conditions

e Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m

0.25mm
0.25

m.
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o Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

« Inlet: Splitless (1 min purge) at 250°C. Note: High inlet temperatures can induce thermal

degradation; do not exceed 260°C.

e Oven Program:

o Hold 60°C for 1 min.

o Ramp 10°C/min to 280°C.

o Hold 5 min.

Mass Spectrometry Parameters

e lonization: Electron Impact (El) at 70 eV.[3]

e Source Temperature: 230°C.

e Scan Range:

35-350.

e Solvent Delay: 3.0 min (to skip solvent peak).

Workflow Visualization
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Injection
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(DB-5ms, Thermal Gradient) (70eV Fragmentation) (m/z Sorting)

Click to download full resolution via product page

Figure 1: Standardized GC-MS workflow for anthranilate derivatives.

Part 3: Fragmentation Mechanics & Spectral

Analysis|[6]

The mass spectrum of Ethyl N-isopropylanthranilate is defined by three competing pathways.
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Primary Pathway: -Cleavage (Dominant)

The isopropyl group on the nitrogen is highly susceptible to

-cleavage. The loss of a methyl group (
, 15 Da) forms a stable iminium ion.

e Transition:

e Mechanism: The radical cation stabilizes on the nitrogen, ejecting a methyl radical from the
isopropy! branch.

Secondary Pathway: The Ortho-Effect (Rearrangement)

The amine hydrogen transfers to the ester carbonyl oxygen, leading to the elimination of a
neutral ethanol molecule (

, 46 Da) or an ethoxy radical (
, 45 Da).

e Transition:

(Loss of Ethanol - Ketene formation).

e Transition:

(Loss of Ethoxy - Acylium ion).

Fragmentation Pathway Diagram
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Molecular lon (M+)

m/z 207

- EtOH (46)

- CH3 (15)} OFt (45) (Ortho Effect)

[M - CH3]+ [M - OEt]+ [M - EtOH]+
(Iminium lon) (Acylium lon) (Ketene lon)
m/z 192 m/z 162 m/z 161

Anthranilate Core
m/z 132/134

Click to download full resolution via product page

Figure 2: Mechanistic fragmentation pathways for Ethyl N-isopropylanthranilate.

Part 4: Comparative Analysis

This section compares the target molecule against its closest structural analogs to assist in

identification.

Table 1: Spectral Fingerprint Comparison
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Ethyl N-

Ethyl Anthranilate

Ethyl N-

Feature isopropylanthranilate . methylanthranilate
(Alternative 1) .
(Target) (Alternative 2)
Molecular Weight 207 165 179
Base Peak (Typical) 195 (\1.15) 119 (M-46) 132 (M-47)

Molecular lon (

)

Weak (<15%)

Moderate (30-50%)

Moderate (20-40%)

Key Diagnostic Loss

M-15 (Methyl loss

M-46 (Ethanol loss via

M-29 (Ethyl loss) or

from isopropy!l) ortho-effect) M-15
Retention Index (DB-
5) ~1480 - 1510 ~1180 - 1200 ~1350 - 1380
Strong M-15 peak M-15 is less

Differentiation

distinguishes it from

straight-chain alkyls.
[1](516]

Lack of N-alkyl
fragments; simple

ester cleavage.

prominent than in
isopropyl; M-47

dominates.

Analysis of Alternatives

» Vs. Ethyl Anthranilate: The target compound elutes significantly later due to increased

molecular weight and lipophilicity. The spectrum of the target is dominated by the alkyl

cleavage (

192), whereas Ethyl Anthranilate is dominated by the ortho-effect loss of ethanol (

119).

o Vs. Ethyl N-methylanthranilate: Differentiating the N-methyl from the N-isopropyl derivative

relies on the intensity of the

peak. In the N-isopropyl compound, the loss of a methyl group relieves steric strain and
forms a secondary carbocation-like structure, making the

peak significantly more intense than in the N-methyl analog.
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Part 5: Diagnhostic Workflow

To confirm the identity of Ethyl N-isopropylanthranilate in a complex matrix (e.g., drug

intermediate mixture or essential oil), follow this logic:

Check Retention Time: Look for a peak eluting approximately 250-300 index units after Ethyl
Anthranilate.

Verify Parent lon: Confirm presence of

207 (even if weak).

Assess Base Peak: If the base peak is

(

192), it strongly indicates an N-isopropyl or N-ethyl group (where
-cleavage of methyl is possible).

Confirm Ortho-Effect: Look for the satellite peaks at

161/162. Absence of these suggests the ester group is meta/para or absent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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